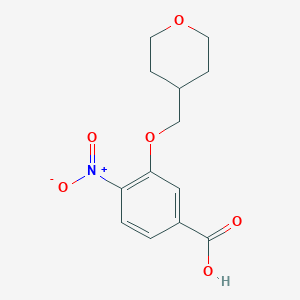
4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a chemical compound characterized by its nitro group and a tetrahydropyran ring attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves the nitration of 3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted benzoic acids or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its nitro group and tetrahydropyran ring make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and tetrahydropyran ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide
4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methyl)aminobenzoic acid
Uniqueness: 4-Nitro-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid stands out due to its specific structural features, such as the methoxy group and the nitro group in the para position
Properties
IUPAC Name |
4-nitro-3-(oxan-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-13(16)10-1-2-11(14(17)18)12(7-10)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSKNVIFPQLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7860782.png)
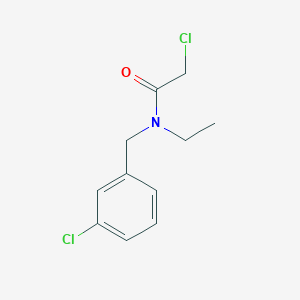
![2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)



![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)
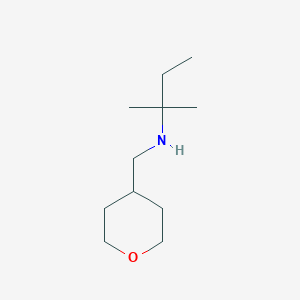
![(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860841.png)
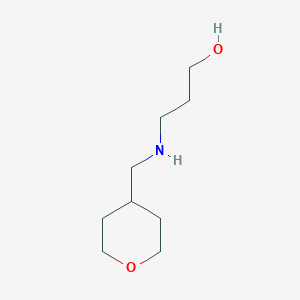
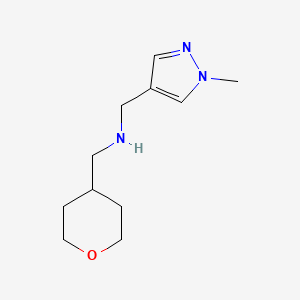
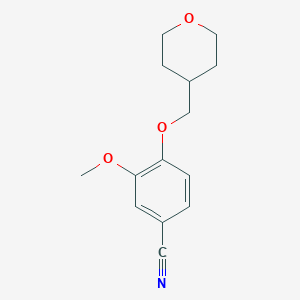
![3-Methoxy-4-[(oxan-4-yl)methoxy]benzaldehyde](/img/structure/B7860860.png)
